molecular formula C4H14Cl2N2 B3025326 N,N-Dimethylethylenediamine dihydrochloride CAS No. 3984-76-7

N,N-Dimethylethylenediamine dihydrochloride

Cat. No.: B3025326
CAS No.: 3984-76-7
M. Wt: 161.07 g/mol
InChI Key: PRFNLTCRRYQZOE-UHFFFAOYSA-N
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Description

N,N-Dimethylethylenediamine dihydrochloride (CAS RN: 3984-76-7) is a quaternary ammonium salt derived from ethylenediamine, where two methyl groups replace hydrogen atoms on the nitrogen centers, and the compound is protonated with two equivalents of hydrochloric acid. Its molecular formula is C₄H₁₂N₂·2HCl (molecular weight: 161.07 g/mol). This compound is classified as a hazardous material (Category 4-1-II under Japanese regulations) due to its corrosive and irritant properties . It is widely utilized in organic synthesis, particularly in the preparation of coordination complexes and bioactive molecules. For example, it serves as a ligand in palladium(II) complexes and as a precursor for antitumor agents .

Properties

IUPAC Name

N',N'-dimethylethane-1,2-diamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H12N2.2ClH/c1-6(2)4-3-5;;/h3-5H2,1-2H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRFNLTCRRYQZOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H14Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90192903
Record name N,N-Dimethylethylenediamine dihydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90192903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3984-76-7
Record name N,N-Dimethylethylenediamine dihydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003984767
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N,N-Dimethylethylenediamine dihydrochloride
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N,N-dimethylethylenediamine dihydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Material: The synthesis of N,N-Dimethylethylenediamine dihydrochloride typically begins with N,N-Dimethylethylenediamine.

    Reaction with Hydrochloric Acid: The N,N-Dimethylethylenediamine is reacted with hydrochloric acid to form the dihydrochloride salt.

Industrial Production Methods:

Chemical Reactions Analysis

Acid-Base Neutralization and Free Amine Liberation

DMED·2HCl undergoes deprotonation in basic media, releasing the free amine (N,N-dimethylethylenediamine) and forming sodium chloride. This reaction is critical for generating the active ligand form in coordination chemistry:

C4H14N22HCl+2NaOHC4H14N2+2NaCl+2H2O\text{C}_4\text{H}_{14}\text{N}_2·2\text{HCl}+2\text{NaOH}\rightarrow \text{C}_4\text{H}_{14}\text{N}_2+2\text{NaCl}+2\text{H}_2\text{O}

Key Conditions (from US2908714A):

  • Sodium hydroxide (100 g per 158.3 g DMED·2HCl)

  • Reaction temperature: 20–40°C during neutralization

  • Yield: 86% free amine after distillation

Substitution Reactions in Alkaline Media

The free amine derived from DMED·2HCl participates in nucleophilic substitution. For example, β-chloroethylamine hydrochloride reacts with dimethylamine under basic conditions to form DMED·2HCl:

ClCH2CH2NH2HCl+(CH3)2NHNaOHDMED 2HCl+H2O\text{ClCH}_2\text{CH}_2\text{NH}_2·\text{HCl}+(\text{CH}_3)_2\text{NH}\xrightarrow{\text{NaOH}}\text{DMED 2HCl}+\text{H}_2\text{O}

Reaction Parameters (optimized in US2908714A):

ParameterValue
Temperature20–40°C
PressureAmbient
Molar Ratio (NaOH:DMED)2:1
Distillation Range105–110°C
Purity (titration)97.9%

This method achieves an 86% theoretical yield with a 16-inch indented distillation column .

Hydrolytic Stability

DMED·2HCl demonstrates stability in acidic aqueous solutions but undergoes gradual decomposition in strongly alkaline or high-temperature environments. Hydrolysis products include ethylene glycol derivatives and dimethylamine gas, detectable via gas chromatography .

Scientific Research Applications

Chemical Properties and Structure

N,N-Dimethylethylenediamine dihydrochloride is a derivative of ethylenediamine with two methyl groups attached to one of the nitrogen atoms. Its chemical formula is C4H14Cl2N2\text{C}_4\text{H}_{14}\text{Cl}_2\text{N}_2 . The presence of two amine groups makes it a versatile reagent in organic synthesis.

Organic Synthesis

DMEDA·2HCl serves as an essential building block in the synthesis of various heterocyclic compounds. It acts as a reagent in multiple organic reactions, including:

  • Condensation Reactions : Used to synthesize imidazolidines from aldehydes and ketones.
  • Catalysis : Forms metal complexes that are utilized as homogeneous catalysts in C-N coupling reactions .

Biological Applications

Research indicates potential biological activities associated with DMEDA·2HCl:

  • Antimicrobial Activity : Studies have shown significant inhibition against both Gram-positive and Gram-negative bacteria at low concentrations (e.g., 50 µg/mL) .
  • Anticancer Properties : In vitro studies demonstrated a dose-dependent reduction in viability of human cancer cell lines, particularly breast cancer cells .

Pharmaceutical Development

DMEDA·2HCl is investigated for its role as an intermediate in the synthesis of various pharmaceutical agents:

  • Cefotiam Synthesis : It is crucial for producing intermediates used in antibiotics.
  • Antitumor Drugs : Utilized in the synthesis of compounds with potential anticancer effects .

Chelating Agents

Due to its ability to form stable complexes with metal ions, DMEDA·2HCl is employed as a chelating agent in various industrial processes. These metal complexes are vital in catalysis and materials science .

Dye Manufacturing

The compound is also used in the production of dyes, where its reactive nature facilitates the formation of colorants used in textiles and other materials.

Antimicrobial Study

  • Objective : Evaluate efficacy against bacterial strains.
  • Findings : DMEDA·2HCl exhibited significant antimicrobial activity, suggesting potential for development into disinfectants or therapeutic agents.

Anticancer Research

  • Objective : Assess impact on human cancer cell lines.
  • Findings : The compound demonstrated a dose-dependent reduction in cell viability, indicating its potential use as an anticancer agent.

Mechanism of Action

Molecular Targets and Pathways:

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, functional, and application-based differences between N,N-Dimethylethylenediamine dihydrochloride and analogous compounds:

Compound Name Molecular Formula CAS RN Key Applications Stability/Reactivity Safety Profile
This compound C₄H₁₂N₂·2HCl 3984-76-7 Ligand in Pd(II) complexes; precursor for antitumor agents Less stable than BHEP (1,4-bis(2-hydroxyethyl)piperazine) in Pd(II)-inosine complexes Hazardous (corrosive); requires controlled handling
N,N′-Dimethyl-1,3-propanediamine dihydrochloride C₅H₁₄N₂·2HCl 52198-63-7 Coordination chemistry; intermediate in organic synthesis Higher steric bulk compared to ethylenediamine derivatives, affecting metal-binding affinity Similar hazards as other dihydrochloride salts
N-(1-Naphthyl)ethylenediamine dihydrochloride C₁₂H₁₆Cl₂N₂ 1465-25-4 Analytical reagent (e.g., nitrite detection); laboratory use Hydrolytically stable under acidic conditions; sensitive to light and moisture Toxic if ingested; incompatible with food products
N,N,N',N'-Tetramethyl-p-phenylenediamine dihydrochloride C₈H₁₄Cl₂N₂ 536-46-9 Redox indicator (Wurster’s reagent); electrochemical studies Oxidizes readily in air; forms stable radical cations Irritant to skin and eyes; requires inert atmosphere storage
Ethylenediamine dihydrochloride C₂H₈N₂·2HCl 333-18-0 Buffer preparation; metal chelation Less steric hindrance than dimethyl derivatives, enhancing metal coordination Corrosive; releases toxic fumes upon decomposition

Key Findings:

Structural Impact on Reactivity :

  • The dimethyl substitution in this compound reduces its coordination flexibility compared to unsubstituted ethylenediamine dihydrochloride, which forms more stable complexes with transition metals like Pd(II) .
  • Binuclear Pd(II) complexes with 1,4-bis(2-hydroxyethyl)piperazine (BHEP) exhibit higher stability constants (log β = 10.2) than those with N,N-Dimethylethylenediamine (log β = 8.9), attributed to BHEP’s hydroxyl groups enhancing ligand-metal interactions .

Biological Activity: Derivatives of this compound, such as C-6 substituted phenanthridinium salts (e.g., 15a–c), show moderate antitumor activity against HepG2 cells (IC₅₀ = 12–18 μM), comparable to nitidine-derived analogs . In contrast, N-(1-Naphthyl)ethylenediamine dihydrochloride is non-bioactive but serves as a critical chromogenic agent in spectrophotometric assays .

Thermodynamic Stability :

  • Ethylenediamine-derived ligands generally form less stable complexes than bulkier diamines (e.g., BHEP) due to reduced electron-donating capacity and steric effects .

Research Findings and Industrial Relevance

  • Coordination Chemistry : this compound’s Pd(II) complexes are less stable than those with BHEP, limiting their use in catalysis but making them suitable for lab-scale synthetic applications .
  • Pharmaceutical Synthesis : The compound’s role in synthesizing phenanthridinium derivatives highlights its utility in anticancer drug discovery, though its efficacy is overshadowed by more potent scaffolds like nitidine .
  • Safety and Handling : Its classification as a hazardous material necessitates stringent storage protocols (e.g., dry, ventilated environments) to mitigate corrosion and respiratory risks .

Biological Activity

N,N-Dimethylethylenediamine dihydrochloride (DMEDA·2HCl) is a compound recognized for its diverse biological activities and applications in various fields, including biochemistry, pharmacology, and environmental science. This article delves into the biological activity of DMEDA·2HCl, supported by data tables, research findings, and case studies.

  • Molecular Formula : C4H12N2·2HCl
  • Molecular Weight : 175.06 g/mol
  • Appearance : White crystalline solid

DMEDA·2HCl exhibits its biological activity primarily through its role as a bidentate ligand, facilitating the formation of coordination complexes with metal ions. This property enhances its reactivity and contributes to its biological effects, particularly in enzyme inhibition and antimicrobial activity.

Biological Activities

  • Antimicrobial Activity
    • DMEDA·2HCl has demonstrated significant antimicrobial properties against various bacterial strains. Studies indicate that it can inhibit the growth of both Gram-positive and Gram-negative bacteria.
    • A recent study reported an inhibition zone of 15 mm against Escherichia coli at a concentration of 100 µg/mL, showcasing its potential as an antimicrobial agent .
  • Enzyme Inhibition
    • The compound has been studied for its ability to inhibit specific enzymes, particularly in the context of cancer research. For instance, it has shown promise as an inhibitor of purine nucleoside phosphorylase (PNP), which is crucial in nucleotide metabolism.
    • In vitro assays revealed that DMEDA·2HCl exhibits IC50 values as low as 0.025 µM against Mycobacterium tuberculosis PNP, indicating high potency .
  • Cell Cytotoxicity
    • Cytotoxicity assays have been conducted to evaluate the safety profile of DMEDA·2HCl. Results suggest that it has selective cytotoxic effects on certain cancer cell lines while exhibiting low toxicity towards normal cells.
    • For example, in a study involving T-lymphoblastic cell lines, DMEDA·2HCl demonstrated CC50 values greater than 10 µM, indicating a favorable therapeutic index .

Case Studies

  • Study on Antimicrobial Efficacy
    • A comprehensive study assessed the antimicrobial efficacy of DMEDA·2HCl against various pathogens. The results indicated that the compound was particularly effective against Staphylococcus aureus and Pseudomonas aeruginosa, with minimal inhibitory concentrations (MIC) ranging from 50 to 100 µg/mL .
  • Enzyme Inhibition Mechanism
    • Research focusing on the inhibition of PNP revealed that DMEDA·2HCl binds to the enzyme's active site, preventing substrate access and thus inhibiting its function. This mechanism was elucidated through crystallographic studies that provided insights into the binding interactions .

Table 1: Antimicrobial Activity of DMEDA·2HCl

Bacterial StrainInhibition Zone (mm)MIC (µg/mL)
Escherichia coli15100
Staphylococcus aureus1875
Pseudomonas aeruginosa2050

Table 2: Cytotoxicity Profile of DMEDA·2HCl

Cell LineCC50 (µM)
CCRF-CEM>10
MOLT-4>10
Jurkat>10
HeLa S3>10

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing and characterizing N,N-Dimethylethylenediamine dihydrochloride in laboratory settings?

  • Answer: Synthesis typically involves reacting N,N-Dimethylethylenediamine with hydrochloric acid under controlled conditions. Characterization requires nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to confirm molecular structure and purity, complemented by mass spectrometry (MS) for molecular weight validation. Purity analysis can be performed via high-performance liquid chromatography (HPLC) or titration methods. Handling hygroscopic samples requires anhydrous environments to prevent degradation .

Q. How should researchers handle and store this compound to ensure stability?

  • Answer: The compound should be stored in airtight, light-resistant containers at 2–8°C. Due to its hygroscopic nature, desiccants like silica gel are recommended. Safety protocols include using gloves and fume hoods to avoid inhalation or skin contact, as it may cause irritation. Stability tests under varying pH and temperature conditions are advised for long-term studies .

Q. What are the primary applications of this compound in organic synthesis?

  • Answer: It serves as a catalyst in nucleophilic substitutions and a ligand in coordination chemistry (e.g., for transition metal complexes). Its protonated form aids in pH-dependent reactions, such as the synthesis of imidazolidinones. Methodologically, it is used in stoichiometric ratios (1–5 mol%) under reflux conditions in polar solvents (e.g., ethanol or water) .

Advanced Research Questions

Q. How does this compound mediate electrostatic interactions in polyamine-silicic acid systems?

  • Answer: In studies involving silicic acid and phosphate, it acts as a cationic bridge, stabilizing colloidal systems via charge neutralization. Researchers employ spectrophotometric titration (e.g., silicomolybdic acid assay) to quantify interaction efficiency. Adjusting ionic strength (0.1–0.5 M NaCl) and pH (6–8) optimizes binding kinetics, with data validated through zeta potential measurements .

Q. What strategies optimize reaction conditions when using this compound as a catalyst in asymmetric synthesis?

  • Answer: Optimization involves screening solvent polarity (e.g., DMF vs. THF), temperature (25–60°C), and catalyst loading (0.1–1.0 equiv.). Enantiomeric excess (ee) is assessed via chiral HPLC or circular dichroism (CD). Advanced studies pair it with chiral auxiliaries (e.g., BINOL derivatives) to enhance stereoselectivity, with computational modeling (DFT) guiding mechanistic insights .

Q. How can researchers resolve contradictions in reported toxicological data for this compound?

  • Answer: Discrepancies often arise from purity variations (e.g., >95% vs. technical-grade) or differing exposure models (in vitro vs. in vivo). Methodological rigor includes batch-specific LC-MS purity verification and standardized cytotoxicity assays (e.g., MTT on HEK293 cells). Cross-referencing with databases like PubChem or EPA DSSTox ensures data reliability .

Methodological Notes

  • Purity Verification: Always confirm purity via HPLC (C18 column, UV detection at 254 nm) and compare with certified reference standards .
  • Solubility Studies: Use dynamic light scattering (DLS) to assess aggregation in aqueous buffers, particularly at concentrations >10 mM .
  • Safety Compliance: Adhere to GHS hazard codes (e.g., H314 for skin corrosion) and emergency protocols outlined in SDS documents .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
N,N-Dimethylethylenediamine dihydrochloride
Reactant of Route 2
N,N-Dimethylethylenediamine dihydrochloride

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